CID 131714145

Description

CID 131714145 is a unique chemical compound registered in the PubChem database, a critical resource for chemical information managed by the National Center for Biotechnology Information (NCBI). For instance, analogous compounds like taurocholic acid (CID 6675) and betulin (CID 72326) are characterized by their roles in bile acid metabolism and triterpenoid biosynthesis, respectively .

Properties

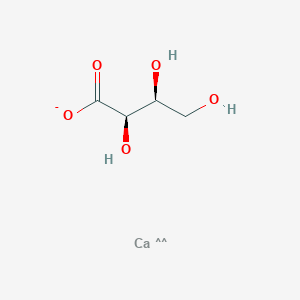

Molecular Formula |

C4H7CaO5- |

|---|---|

Molecular Weight |

175.17 g/mol |

InChI |

InChI=1S/C4H8O5.Ca/c5-1-2(6)3(7)4(8)9;/h2-3,5-7H,1H2,(H,8,9);/p-1/t2-,3+;/m0./s1 |

InChI Key |

IMYZCYXTVFOXAQ-LJUKVTEVSA-M |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)[O-])O)O)O.[Ca] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.[Ca] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 131714145 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods may vary, but they generally involve large-scale synthesis techniques to produce the compound efficiently.

Chemical Reactions Analysis

CID 131714145 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 131714145 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 131714145 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for its application in scientific research and potential therapeutic uses.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 131714145, we analyze structurally and functionally related compounds from the evidence, emphasizing methodology and key findings.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Comparison Points

Structural Similarities and Divergences Triterpenoid Derivatives: Betulin (CID 72326) and betulinic acid (CID 64971) share a pentacyclic backbone but differ in functional groups (hydroxyl vs. carboxylic acid), which dictate their biological targets . If this compound is a triterpenoid, modifications like glycosylation or methylation could alter its solubility or receptor affinity. Polyketides vs. Phenolics: Oscillatoxin D (CID 101283546) and ginkgolic acid (CID 5469634) illustrate how distinct biosynthetic pathways (polyketide vs. shikimate) yield compounds with varied bioactivities, such as cytotoxicity versus enzyme inhibition .

Functional Overlap and Specialization Enzyme Inhibition: Betulinic acid’s specificity for topoisomerase I contrasts with ginkgolic acid’s broader inhibition of fatty acid metabolism. This compound might exhibit similar target selectivity depending on its structure . Therapeutic Potential: Betulin derivatives show promise in antiviral and anticancer applications, while oscillatoxin D’s cytotoxicity limits its therapeutic use .

Analytical Characterization

- GC-MS and Spectrometry : this compound’s identification could follow protocols used for oscillatoxin derivatives, where GC-MS and high-resolution mass spectrometry (HRMS) resolved structural isomers and quantified abundance .

- Chromatographic Separation : Fractionation techniques, such as vacuum distillation (as applied to CIEO in ), may isolate this compound from complex mixtures.

Research Findings and Methodological Insights

Synthetic and Isolation Challenges Compounds like betulin require optimized extraction protocols (e.g., supercritical CO₂) to preserve labile functional groups . Similar approaches may apply to this compound. Structural analogs with minor modifications (e.g., 3-O-caffeoyl betulin, CID 10153267) demonstrate how synthetic derivatization enhances bioavailability .

Biological Activity Validation

- In Vitro Assays : Betulinic acid’s anticancer effects were validated via cell viability assays (MTT) and Western blotting for apoptosis markers .

- In Vivo Models : The preventive effect of compounds like those in Zingiber officinale extract on chemotherapy-induced diarrhea (e.g., ) highlights the need for in vivo studies to confirm this compound’s efficacy.

Computational Predictions

- Molecular docking (e.g., AutoDock Vina) could predict this compound’s binding affinity to targets like Nrf2 or HIV-1 protease, as done for ChEMBL inhibitors (CID 46907796) .

Q & A

Basic Research Questions

Q. How can I formulate a hypothesis-driven experimental design for studying CID 131714145?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., incomplete mechanistic studies or unresolved structural properties of this compound). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine your hypothesis. For example:

- Feasibility: Ensure access to necessary instrumentation (e.g., NMR, HPLC) and synthetic precursors.

- Novelty: Focus on understudied interactions, such as the compound’s binding affinity with non-canonical targets.

- Structure your hypothesis to test a single variable (e.g., concentration-dependent effects) while controlling for confounding factors .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

- Methodological Answer :

- Use databases like PubMed, SciFinder, and Web of Science, filtering for primary sources (e.g., experimental studies) over reviews. Apply Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial synthesis").

- Critically evaluate sources for methodological rigor: Check sample sizes, statistical methods, and reproducibility indicators (e.g., whether synthetic protocols are fully disclosed) .

Q. How should I design a reproducible synthesis protocol for this compound?

- Methodological Answer :

- Document reaction conditions (temperature, solvent purity, catalyst loading) in triplicate to identify variability.

- Include characterization data (e.g., IR, -NMR, elemental analysis) for all intermediates and final products. For known compounds, cite prior literature but validate purity via independent methods (e.g., HPLC) .

Advanced Research Questions

Q. How can I resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Perform meta-analysis of existing data to identify outliers or methodological disparities (e.g., differences in cell lines or assay conditions).

- Use triangulation : Validate key findings using orthogonal techniques (e.g., compare in vitro enzyme inhibition data with in vivo metabolite profiling). Address confounding variables like solvent effects or compound stability .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound pharmacology studies?

- Methodological Answer :

- Apply nonlinear regression models (e.g., Hill equation) to calculate EC/IC values. Use tools like GraphPad Prism for curve fitting and outlier detection.

- For multi-parametric datasets (e.g., transcriptomics), employ multivariate analysis (PCA or PLS-DA) to isolate compound-specific effects from noise .

Q. How can I optimize experimental workflows to study this compound’s mechanism of action?

- Methodological Answer :

- Integrate high-content screening (e.g., CRISPR-Cas9 gene editing) with chemoproteomics to map target engagement.

- Validate hits using in silico docking (e.g., AutoDock Vina) followed by surface plasmon resonance (SPR) for binding kinetics. Include negative controls (e.g., inactive enantiomers) to confirm specificity .

Data Presentation & Ethical Compliance

Q. How should I structure the "Materials and Methods" section to enhance reproducibility?

- Methodological Answer :

- Follow BRICS guidelines (Biomaterials, Reporting, Instrumentation, Compounds, Statistics):

- Compounds: Provide CAS numbers, vendor details (including batch numbers), and purity verification methods.

- Statistics: Report effect sizes, confidence intervals, and exact -values (avoid "NS" or "significant").

- Deposit raw data in repositories like Zenodo or Figshare .

Q. What ethical considerations apply to studies involving this compound in animal models?

- Methodological Answer :

- Adhere to ARRIVE 2.0 guidelines for preclinical studies: Justify sample sizes via power analysis, disclose housing conditions, and report adverse events transparently.

- Obtain approval from institutional animal care committees and cite approval ID in manuscripts .

Tables: Key Data for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.